Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinylamino group attached to a thiazole ring, which is further connected to a piperidine ring, making it a multifaceted molecule with diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrimidinylamino group. This can be achieved through the reaction of pyrimidine with an appropriate amine under controlled conditions. The thiazole ring is then introduced through a cyclization reaction involving a thioamide precursor. Finally, the piperidine ring is attached via an acylation reaction, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficiency of each step. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidinylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted pyrimidines or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate can be used to study enzyme inhibition or receptor binding. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine: In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets can be harnessed to design new therapeutic agents for diseases such as cancer, inflammation, or infectious diseases.
Industry: In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxylate: Similar structure but lacks the piperidine ring.
Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamide: Similar core structure but different functional group at the end.
Uniqueness: Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is unique due to its combination of the pyrimidinylamino group, thiazole ring, and piperidine ring. This combination provides a high degree of structural complexity and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-2-26-17(25)23-8-4-12(5-9-23)20-14(24)10-13-11-27-16(21-13)22-15-18-6-3-7-19-15/h3,6-7,11-12H,2,4-5,8-10H2,1H3,(H,20,24)(H,18,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUENZPWYERSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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